1H-Pyrazolo[4,3-c]quinolin-3-amine
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Overview
Description
1H-Pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]quinolin-3-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction mixture is then subjected to cyclization to form the desired pyrazoloquinoline structure. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting solvent systems and reaction temperatures .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various derivatives, depending on the substituents present.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]quinolin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the rings.
Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole rings but have different substitution patterns and functional groups.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]quinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIIKRUOOZAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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